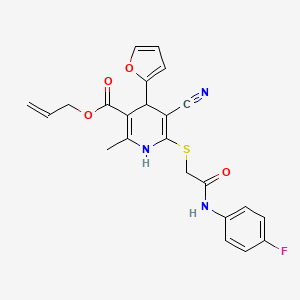
(Z)-2-シアノ-3-(3,4-ジヒドロキシ-5-ニトロフェニル)プロプ-2-エン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid is an organic compound characterized by its unique structural features, including a cyano group, a nitro group, and two hydroxyl groups attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
科学的研究の応用
Chemistry
In synthetic chemistry, (Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
The compound’s potential biological activities, such as antioxidant and antimicrobial properties, make it a subject of interest in biological research. Studies are conducted to explore its effects on various biological systems and its potential as a therapeutic agent.
Medicine
Research in medicinal chemistry investigates the compound’s potential as a drug candidate. Its structural features suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, (Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where malononitrile reacts with 3,4-dihydroxy-5-nitrobenzaldehyde in the presence of a base such as piperidine. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality (Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid.
化学反応の分析
Types of Reactions
(Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can react with the cyano group in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
作用機序
The mechanism of action of (Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The hydroxyl and nitro groups can participate in redox reactions, affecting cellular processes. The cyano group may interact with nucleophilic sites in biological molecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
2-Cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid: Lacks the nitro group, affecting its reactivity and biological activity.
2-Cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoic acid: Contains methoxy groups instead of hydroxyl groups, altering its chemical properties.
Uniqueness
(Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring. This combination of functional groups provides distinct reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
IUPAC Name |
(Z)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O6/c11-4-6(10(15)16)1-5-2-7(12(17)18)9(14)8(13)3-5/h1-3,13-14H,(H,15,16)/b6-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDDOLQEZBJWFZ-BHQIHCQQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)/C=C(/C#N)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158069-71-7 |
Source


|
| Record name | 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
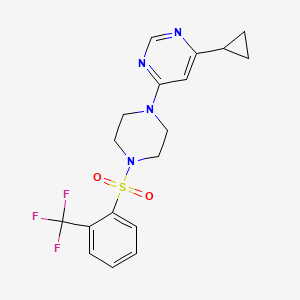
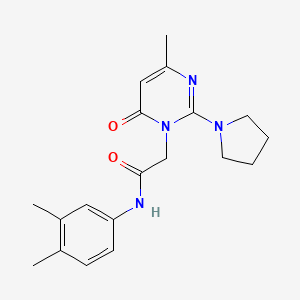
![2-{4-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid](/img/structure/B2361324.png)
![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2361325.png)
![(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2361326.png)
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2361328.png)
![2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine](/img/structure/B2361329.png)
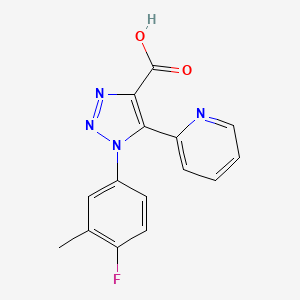
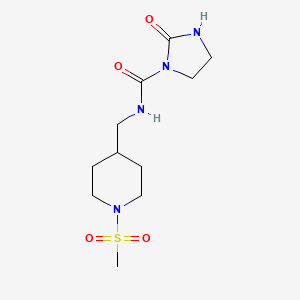
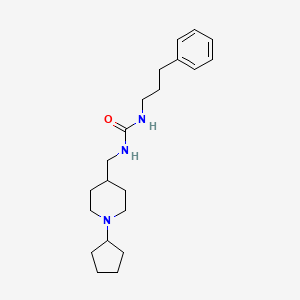
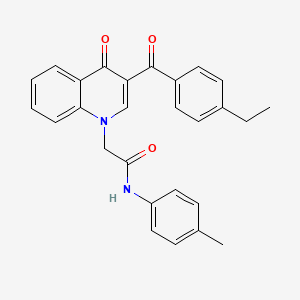
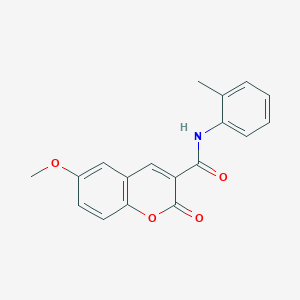
![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2361341.png)
